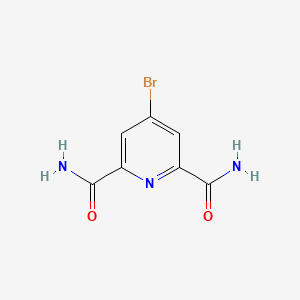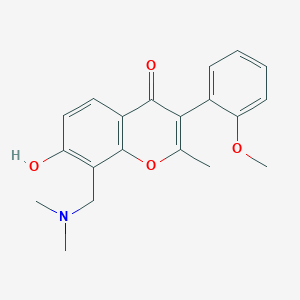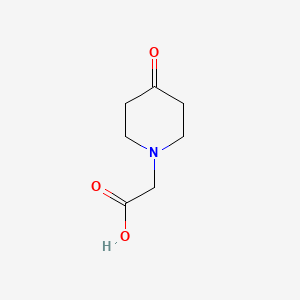
4-溴吡啶-2,6-二甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromopyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C7H6BrN3O2 and a molecular weight of 244.04 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound.
科学研究应用
4-Bromopyridine-2,6-dicarboxamide has several scientific research applications, including:
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals.
Catalysis: The compound is used in catalytic organic transformations, such as cross-coupling reactions.
Biological Studies: It is employed in the study of metalloenzyme active sites and their synthetic modeling.
Sensing and Recognition: The compound is used in the development of sensors and recognition systems for detecting various analytes.
作用机制
Target of Action
4-Bromopyridine-2,6-dicarboxamide primarily targets carbonic anhydrase (CA) and cholinesterase (ChE) . These enzymes play crucial roles in physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while cholinesterase is essential for nerve function.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This interaction leads to changes in the physiological processes regulated by these enzymes.
Biochemical Pathways
The inhibition of carbonic anhydrase and cholinesterase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body. On the other hand, cholinesterase inhibition can affect nerve signal transmission .
Pharmacokinetics
The compound’s molecular weight of 244.04 might influence these properties.
Result of Action
The molecular and cellular effects of 4-Bromopyridine-2,6-dicarboxamide’s action are primarily due to the inhibition of carbonic anhydrase and cholinesterase. This can lead to changes in pH regulation, fluid balance, and nerve signal transmission .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromopyridine-2,6-dicarboxamide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyridine-2,6-dicarboxamide typically involves the bromination of pyridine-2,6-dicarboxamide. One common method is the reaction of pyridine-2,6-dicarboxamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production of 4-Bromopyridine-2,6-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .
化学反应分析
Types of Reactions
4-Bromopyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Negishi coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
相似化合物的比较
Similar Compounds
Pyridine-2,6-dicarboxamide: The parent compound without the bromine substitution.
2-Bromopyridine: A similar compound with bromine substitution at the 2-position.
4-Chloropyridine-2,6-dicarboxamide: A compound with chlorine substitution instead of bromine.
Uniqueness
4-Bromopyridine-2,6-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom at the 4-position enhances its reactivity in substitution and coupling reactions compared to its non-brominated counterpart .
属性
IUPAC Name |
4-bromopyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2/c8-3-1-4(6(9)12)11-5(2-3)7(10)13/h1-2H,(H2,9,12)(H2,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQHWUPJBJBKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)N)C(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2376647.png)
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2376650.png)



![1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2376655.png)
![2-[(2-Chlorophenyl)formamido]propanoic acid](/img/structure/B2376656.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2376657.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2376661.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2376666.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2376668.png)

